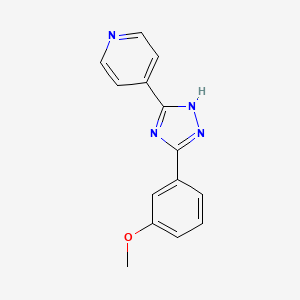
4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring, both of which are common structures in many pharmaceuticals and biologically active compounds . The presence of a methoxyphenyl group could potentially contribute to the compound’s overall properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyridine ring and a 1,2,4-triazole ring. These rings are likely connected by a carbon atom. The 3-methoxyphenyl group is probably attached to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyridine and 1,2,4-triazole rings could make this compound participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy group) would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The [1,2,4]triazolo[4,3-a]pyridine motif has been explored for its antibacterial properties. Researchers have identified derivatives with promising antibacterial activity against various pathogens. These compounds could serve as leads for developing new antibiotics .
Antithrombotic Agents
Certain [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit antithrombotic effects. These compounds may interfere with blood clotting mechanisms, making them relevant for preventing thrombosis and related cardiovascular conditions .
Anti-Inflammatory Compounds
The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated anti-inflammatory properties. Researchers have investigated its potential in modulating inflammatory pathways, which could be valuable for treating inflammatory diseases .
Antiproliferative Activity
Some [1,2,4]triazolo[4,3-a]pyridines exhibit antiproliferative effects against cancer cells. These compounds may interfere with cell division and growth, making them interesting candidates for cancer therapy .
Herbicidal Agents
Researchers have explored [1,2,4]triazolo[4,3-a]pyridines as herbicides. These compounds could selectively target unwanted plants, providing an eco-friendly approach to weed control .
Molecular Chemosensors
The [1,2,4]triazolo[4,3-a]pyridine family can function as molecular chemosensors. They respond to specific metal ions, anions, and amino acids, making them useful for detecting and quantifying these species in analytical chemistry .
Luminophores
Certain [1,2,4]triazolo[4,3-a]pyridines are employed in constructing luminophores. These compounds exhibit fluorescence properties, which find applications in materials science, imaging, and sensing .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVNTTWPSBJUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)
![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)
![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)

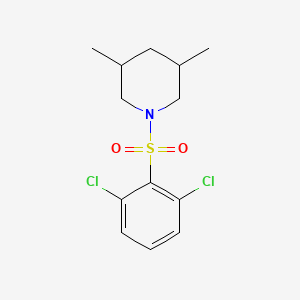
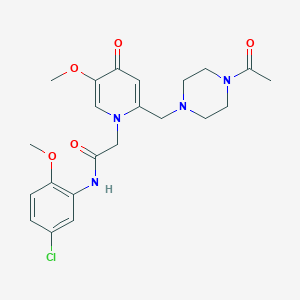
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)
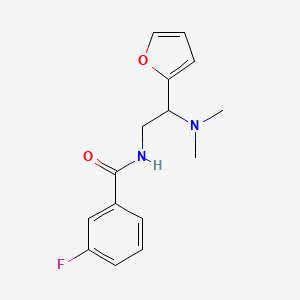
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
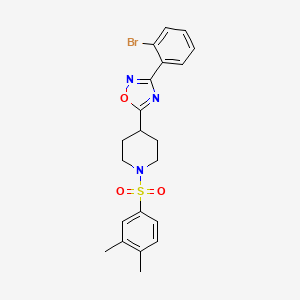
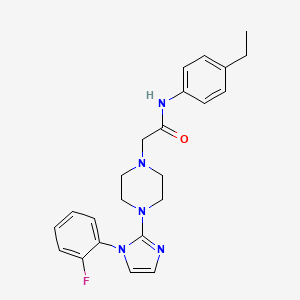
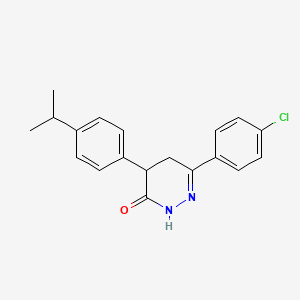
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)
